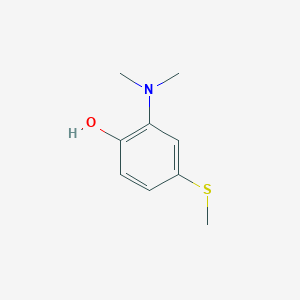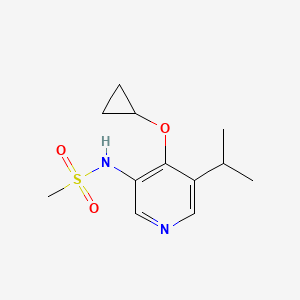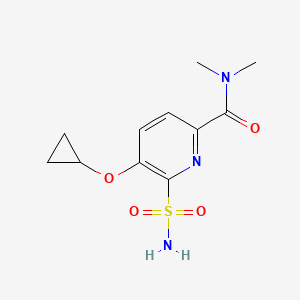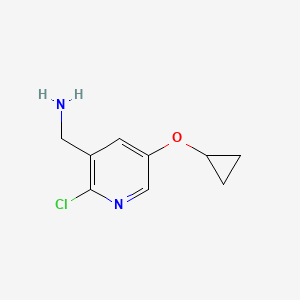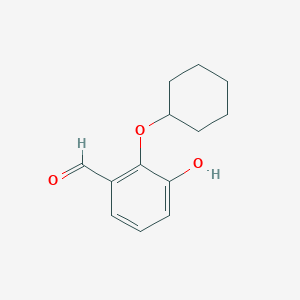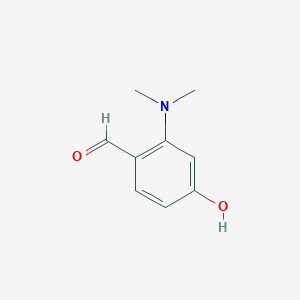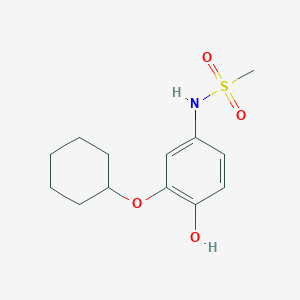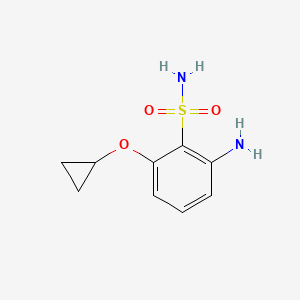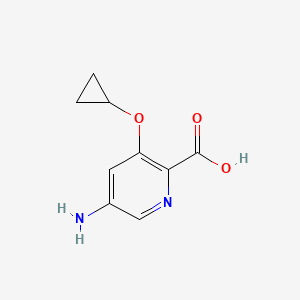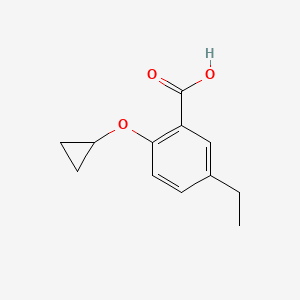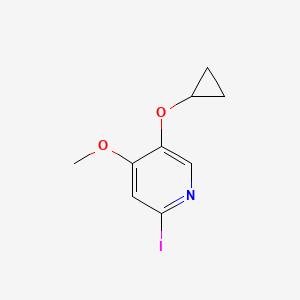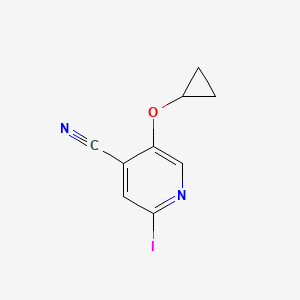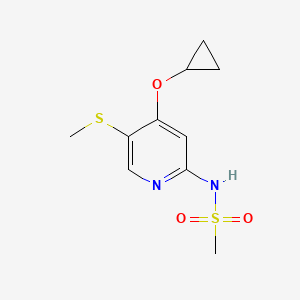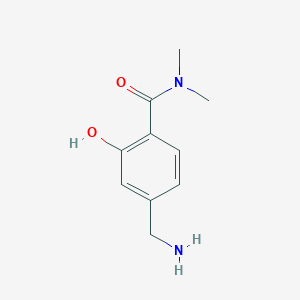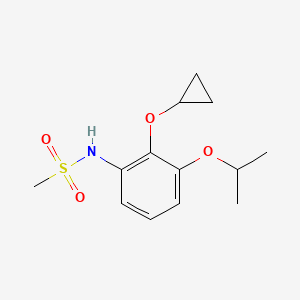
N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, which is further connected to a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The cyclopropoxy and isopropoxy groups are introduced onto the phenyl ring through nucleophilic substitution reactions.
Sulfonamide Formation: The methanesulfonamide group is then attached to the substituted phenyl ring using sulfonyl chloride and an amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy and isopropoxy groups.
Reduction: Reduction reactions may target the sulfonamide moiety, converting it to corresponding amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the cyclopropoxy and isopropoxy groups.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide
- N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide
- N-(2-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide
Comparison: N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of both cyclopropoxy and isopropoxy groups may enhance its solubility and binding affinity in certain applications.
Eigenschaften
Molekularformel |
C13H19NO4S |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
N-(2-cyclopropyloxy-3-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-12-6-4-5-11(14-19(3,15)16)13(12)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
RGWWWWDIPVQJMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


